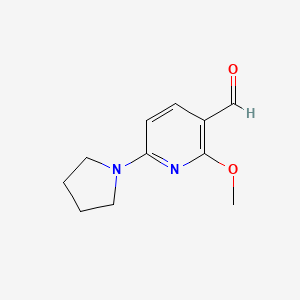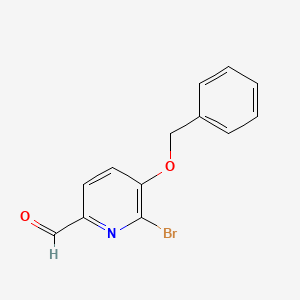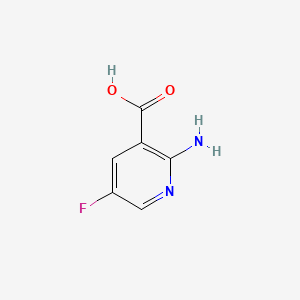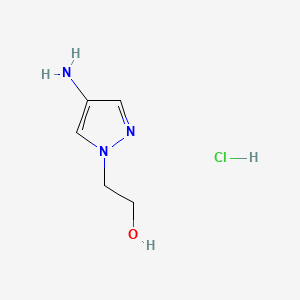
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a chemical compound with the empirical formula C11H14N2O2 . It is a heterocyclic building block . The molecular weight of this compound is 206.24 .
Molecular Structure Analysis
The SMILES string for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is COc1nc(ccc1C=O)N2CCCC2 . The InChI key is DUXXVGOFEXESLC-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
- The compound 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, which shares structural similarities with 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, was studied for its molecular structure. The pyrrolidine ring of this compound exhibits an envelope geometry, highlighting the structural properties of such molecules (Butcher, Bakare, & John, 2006).
Synthetic Potential
- Research on the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones demonstrates the synthetic versatility of compounds with a pyrrolidine structure, which could be relevant for 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Bellesia et al., 2001).
Applications in Drug Synthesis
- The synthesis and reactions of nicotinaldehyde derivatives for the development of antiviral agents reveal the pharmaceutical relevance of compounds related to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Attaby et al., 2007).
Antimicrobial Activity
- Research on 4-Pyrrolidin-3-cyanopyridine derivatives, which include structures similar to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, indicated their potential as antibacterial agents. This suggests possible applications in the development of new antimicrobials (Bogdanowicz et al., 2013).
Quantum Chemical Studies
- The molecular structure, vibrational frequencies, and electronic properties of related compounds have been studied using quantum chemical methods. These studies provide insights into the electronic and optical properties of compounds like 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde (Evecen & Tanak, 2016).
Drug Development and Receptor Binding
- Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, similar to 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde, have been synthesized and assessed for neuronal nicotinic acetylcholine receptor binding activity, underlining their potential in drug development (Lin et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-6-pyrrolidin-1-ylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-9(8-14)4-5-10(12-11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXVGOFEXESLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213779 |
Source


|
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | |
CAS RN |
1228666-11-2 |
Source


|
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)









![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)


